1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It’s an essential compound in organic chemistry and material science, and it’s used in the advancement of organic semiconductors . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur atom . Imidazole also has a five-membered ring, but it contains two nitrogen atoms .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, thiophene has a molecular mass of 84.14 g/mol and is soluble in most organic solvents but insoluble in water .Scientific Research Applications
Regioselective Synthesis and Heterocyclic Applications
A study by Verma et al. (2009) highlights the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and pipecolinic acid, showcasing the creation of novel spiropyrrolidines through 1,3-dipolar cycloaddition reactions. This methodological approach underscores the compound's utility in synthesizing bridgehead bicyclic N-heterocycles, which may serve as precursors for thiophenic drugs, reflecting its significance in medicinal chemistry and organic synthesis Verma, S., Arora, K., Jose, D., Joshi, R., Pardasani, P., & Pardasani, R. (2009). Heterocyclic Communications, 15, 135-140.
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating significant in vitro antibacterial activity against gram-positive bacteria and excellent antifungal activity. This study presents the compound as a crucial intermediate for developing antimicrobial agents, highlighting its role in addressing microbial resistance Prakash, O., Aneja, D. K., Lohan, P., Hussain, K., Arora, S., Sharma, C., & Aneja, K. R. (2011). Medicinal Chemistry Research, 21, 2961-2968.
Anticancer and Antidiabetic Agents
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, as documented by Kumar et al. (2013), and their evaluation for anticancer activity provide a glimpse into the compound's utility in developing novel therapeutic agents targeting various cancer types Kumar, S., Kumar, N., Roy, P., & Sondhi, S. (2013). Medicinal Chemistry Research, 22, 4600-4609.
Moreover, the molecular design and synthesis of thiazolidine-2,4-diones with hypoglycemic activity, as explored by Oguchi et al. (2000), indicate the compound's potential in antidiabetic drug development. This research underscores the importance of structural and functional modifications of the core compound to enhance biological activity Oguchi, M., Wada, K., Honma, H., Tanaka, A., Kaneko, T., Sakakibara, S., Ohsumi, J., Serizawa, N., Fujiwara, T., Horikoshi, H., & Fujita, T. (2000). Journal of medicinal chemistry, 43, 3052-66.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[1-(thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c16-15(17,18)9-21-12(22)8-20(14(21)24)10-3-5-19(6-4-10)13(23)11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNPDMMMPSHHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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